molecular formula C9H14N2O B13037860 (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL

(1S)-1-Amino-1-(3-aminophenyl)propan-2-OL

Cat. No.: B13037860
M. Wt: 166.22 g/mol
InChI Key: MZRAWVWPFRLHMV-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the (1S) enantiomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1S)-1-Amino-1-(3-aminophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-aminophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-aminophenyl)propan-2-OL: The racemic mixture containing both (1S) and (1R) enantiomers.

Uniqueness

(1S)-1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-amino-1-(3-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6?,9-/m1/s1

InChI Key

MZRAWVWPFRLHMV-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)N)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)N)N)O

Origin of Product

United States

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